methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Overview
Description
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a pyrazole derivative . Pyrazole derivatives have been found to interact with various targets, including the monopolar spindle 1 (MPS1) kinase , which is a potential therapeutic target for the treatment of various malignancies .
Mode of Action
Pyrazole derivatives are known to undergo electrophilic attack at carbon-3 . This interaction could potentially lead to changes in the target protein’s function, thereby exerting its biological effects.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
One study found that a pyrazole derivative was rapidly metabolized by human liver microsomes (hlms) with a half-life (t 1/2) of 30 minutes . This suggests that this compound may also be rapidly metabolized, potentially affecting its bioavailability.
Result of Action
Pyrazole derivatives have been associated with various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that this compound may have a broad range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-amino-1H-pyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-chloro-1H-pyrazol-1-yl)acetate
- Methyl 2-(4-methyl-1H-pyrazol-1-yl)acetate
Uniqueness
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for the formation of a wide range of derivatives through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-(4-aminopyrazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXKIYODOVQMLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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